What are the properties of 1,3,5-Tri(1-naphthyl)benzene?
What are the properties of 1,3,5-Tri(1-naphthyl)benzene?
An In-Depth Technical Guide to 1,3,5-Tri(1-naphthyl)benzene: Properties and Applications
Executive Summary
1,3,5-Tri(1-naphthyl)benzene (TNB) is a polyaromatic hydrocarbon that has garnered significant scientific interest, primarily as a model compound for studying the physics of glass formation. Its rigid, propeller-like, and non-planar molecular structure frustrates crystallization, leading to the ready formation of a stable amorphous glass upon cooling from the melt. This guide provides a comprehensive overview of the synthesis, structural characteristics, and the critical thermal and photophysical properties of 1,3,5-Tri(1-naphthyl)benzene. We delve into the historical context of its isomeric forms, present detailed experimental protocols for its synthesis and characterization, and explore its applications in materials science. This document is intended for researchers and professionals in chemistry, materials science, and drug development who require a deep technical understanding of this canonical glass-former.
The Significance of 1,3,5-Tri(1-naphthyl)benzene as a Model Glass-Former
For decades, 1,3,5-Tri(1-naphthyl)benzene and its isomers have served as pivotal model systems in the study of glass transition phenomena.[1][2] The molecule's notable propensity to form a stable amorphous phase allows its glassy and supercooled liquid states to be investigated with exceptional clarity using a variety of spectroscopic and calorimetric techniques.[1][2] Unlike many organic molecules that readily crystallize upon cooling, TNB can be vitrified with relative ease, making it an ideal candidate for fundamental studies into the dynamics of supercooled liquids and the nature of the glassy state.[3] This property is directly linked to its molecular architecture. The three bulky naphthyl groups attached to a central benzene ring create significant steric hindrance, preventing the efficient packing required for crystallization and promoting the disordered, liquid-like arrangement characteristic of a glass. Furthermore, the potential for multiple rotational isomers (atropisomers) with modest energy barriers for interconversion (ca. 15 kcal/mol) contributes to its tendency to form supercooled liquids and glasses.[3]
Molecular Structure and Isomeric Purity
A critical aspect in the study of tris(naphthyl)benzenes is the precise identification of the isomer. Much of the historical data on "TNB" was generated using a sample that was later correctly identified as 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene (ααβ-TNB), not the symmetric 1,3,5-tri(1-naphthyl)benzene (ααα-TNB).[3][4][5] This misassignment has necessitated a careful re-evaluation of the older literature.[5] The difference in the connectivity of the naphthyl groups (1-naphthyl vs. 2-naphthyl) has a tangible impact on the material's physical properties, including its melting point (Tm) and glass transition temperature (Tg).[5] This guide focuses on the properties of the symmetrical 1,3,5-tri(1-naphthyl)benzene isomer where specified.
Caption: Molecular structure of 1,3,5-Tri(1-naphthyl)benzene.
Synthesis and Purification
The synthesis of 1,3,5-tris(naphthyl)benzene isomers is reliably achieved through palladium-catalyzed Suzuki coupling reactions.[3] This method offers a versatile route to constructing the carbon-carbon bonds between the central benzene core and the naphthyl substituents. A general and effective approach involves the reaction of a tri-halogenated benzene, such as 1,3,5-tribromobenzene, with the corresponding naphthylboronic acid.
Rationale for Synthetic Approach
The Suzuki coupling is chosen for its high functional group tolerance, excellent yields, and relatively mild reaction conditions. It allows for the sequential and controlled introduction of different aryl groups, which is particularly useful for synthesizing specific isomers like ααβ-TNB.[3] For the symmetric ααα-TNB, 1,3,5-tribromobenzene is reacted with an excess of 1-naphthylboronic acid. The choice of catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), base (e.g., aqueous sodium carbonate), and solvent system (e.g., toluene/ethanol/water) is crucial for driving the reaction to completion and minimizing side products.
Caption: General workflow for the synthesis of 1,3,5-Tri(1-naphthyl)benzene.
Physicochemical Properties
The fundamental physicochemical properties of 1,3,5-Tri(1-naphthyl)benzene are summarized below. These values are essential for its handling, processing, and application in various experimental setups.
| Property | Value | Source |
| Molecular Formula | C36H24 | [6] |
| Molecular Weight | 456.59 g/mol | |
| Appearance | White to light yellow solid/powder | [5] |
| Melting Point (Tm) | 194 °C (467 K) | [5] |
| Boiling Point (est.) | 626.6 ± 50.0 °C at 760 mmHg | |
| Glass Transition (Tg) | 81 °C (354 K) (heating at 20 K/min) | [1][5][7] |
Note: Thermal properties like Tm and Tg can vary slightly based on isomeric purity and the specific measurement conditions (e.g., heating/cooling rates).[1][5]
Thermal Properties and Amorphous State Stability
The most defining characteristic of 1,3,5-Tri(1-naphthyl)benzene is its exceptional thermal behavior, particularly its stability in the amorphous state.[1][2]
Glass Transition Temperature (Tg)
The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle "glassy" state into a viscous or rubbery "supercooled liquid" state. For 1,3,5-tri(1-naphthyl)benzene, the Tg is consistently reported around 81 °C (354 K).[5][7] This value is dependent on the thermal history of the sample, including the rate of cooling from the melt and the rate of heating during measurement.[1] For instance, a Tg of 353.0 K was observed upon heating at 10 K·min−1 after cooling at 30 K·min−1.[1] The relatively high Tg for a molecule of its size indicates significant restrictions on molecular motion in the solid state.
Caption: Thermodynamic states and transitions relevant to a glass-forming liquid.
Formation of Ultrastable Glasses
Beyond simple melt-quenching, TNB can form "ultrastable" glasses when prepared by physical vapor deposition onto a cooled substrate.[1][8] These ultrastable glasses exhibit higher density and greater thermodynamic stability compared to glasses formed by cooling the liquid.[7][8] This property makes TNB an invaluable tool for exploring the energy landscape of glasses and testing fundamental theories of vitrification.
Photophysical Properties
While thermal properties are its most studied aspect, the photophysical characteristics of tris(naphthyl)benzenes are also of interest for applications in optoelectronics. Studies on the related isomer, 1,3,5-tris(2-naphthyl)benzene, show that these molecules are fluorescent.[9][10] The photophysical behavior is governed by the electronic transitions of the naphthyl chromophores. The central benzene ring acts as a structural scaffold, and its meta-linkage pattern limits the extent of π-conjugation between the naphthyl units.[11] This leads to relatively high triplet energies, a desirable property for host materials in phosphorescent organic light-emitting diodes (OLEDs).[11][12] Detailed investigations on 1,3,5-tri(1-naphthyl)benzene specifically show it exhibits complex fluorescence decay, which has been attributed to rearrangements between excited states.[9]
Applications in Materials Science
The unique properties of 1,3,5-Tri(1-naphthyl)benzene and its derivatives make them suitable for several advanced applications:
-
Model Glass-Former: As detailed above, its primary role is as a benchmark material for fundamental studies of glass physics, including phenomena like physical aging and the effects of pressure densification.[1][7]
-
OLED Host Materials: The rigid, amorphous nature and high glass transition temperature of TNB derivatives are beneficial for creating stable, uniform thin films required in OLEDs. Their high triplet energy makes them potential candidates for hosting phosphorescent emitters, preventing energy back-transfer and ensuring high efficiency. While derivatives based on 1,3,5-triazine or triphenylamine are more commonly optimized for charge transport, the core TNB structure provides the essential morphological stability.[11][13][14]
-
Hole Transport Materials (HTM): The aromatic character of TNB suggests it can facilitate hole transport. Computational studies on related 1,3,5-tri(aryl)benzene structures indicate that the highest occupied molecular orbital (HOMO) is often delocalized across the molecule, which is a key requirement for efficient hole transport.[15][16] By functionalizing the TNB core, its electronic properties can be tuned for use in devices like perovskite solar cells.
Experimental Protocols
Protocol: Synthesis of 1,3,5-Tri(1-naphthyl)benzene via Suzuki Coupling
-
Rationale: This protocol provides a reliable method for synthesizing the target compound with good yield. The use of an inert atmosphere is critical to prevent the degradation of the palladium catalyst. The molar excess of the boronic acid ensures the complete substitution of the tribromobenzene.
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 1,3,5-tribromobenzene (1.0 g, 3.18 mmol), 1-naphthaleneboronic acid (2.2 g, 12.7 mmol, 4.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (184 mg, 0.16 mmol, 5 mol%).
-
Solvent Addition: Add toluene (50 mL) and ethanol (15 mL) to the flask.
-
Base Addition: Add an aqueous solution of 2M sodium carbonate (15 mL).
-
Reaction: Purge the flask with nitrogen for 15 minutes. Heat the reaction mixture to reflux (approx. 95-100 °C) with vigorous stirring under a nitrogen atmosphere for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Add deionized water (50 mL) and ethyl acetate (50 mL). Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a hexane/dichloromethane gradient to afford the pure product.
-
Final Product: Recrystallize the purified solid from a mixture of hexane and ethyl acetate to yield 1,3,5-Tri(1-naphthyl)benzene as a white solid. Confirm identity and purity via 1H NMR, 13C NMR, and mass spectrometry.
Protocol: Characterization by Differential Scanning Calorimetry (DSC)
-
Rationale: This protocol determines the glass transition temperature (Tg) and melting point (Tm). The heat/cool/heat cycle is standard practice to erase the prior thermal history of the sample and obtain a clear glass transition signal on the second heating scan.
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized 1,3,5-Tri(1-naphthyl)benzene into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Segment 1 (First Heat): Equilibrate at 25 °C. Ramp the temperature from 25 °C to 220 °C at a rate of 10 °C/min. This will melt the sample and erase its thermal history.
-
Segment 2 (Cool): Hold at 220 °C for 2 minutes to ensure complete melting. Cool the sample from 220 °C to 0 °C at a rate of 20 °C/min. This rapid cooling should vitrify the sample.
-
Segment 3 (Second Heat): Hold at 0 °C for 2 minutes. Ramp the temperature from 0 °C to 220 °C at a rate of 10 °C/min.
-
-
Data Analysis: Analyze the data from the second heating scan. The glass transition (Tg) will appear as a step-like change in the heat flow curve (typically determined at the midpoint). The melting point (Tm) will be observed as a sharp endothermic peak.
Conclusion
1,3,5-Tri(1-naphthyl)benzene is a molecule of fundamental importance in the field of materials science, particularly in the study of amorphous solids and the glass transition. Its unique molecular structure, characterized by steric hindrance and rotational degrees of freedom, provides a robust platform for forming stable glasses. A clear understanding of its isomeric forms is crucial for the accurate interpretation of experimental data. With well-established synthetic routes and a wealth of thermal data, TNB will continue to be a cornerstone for research into the behavior of supercooled liquids and the development of new amorphous materials for advanced applications, including organic electronics.
References
-
Yagofarov, M. I., et al. (2024). Phase Transition Thermodynamics of 1,3,5-Tris-(α-naphthyl)benzene: Theory and Experiment. Molecules, 29(10), 2180. [Link]
-
Cicerone, M. T., & Ediger, M. D. (1996). Translational and Rotational Motion of Probes in Supercooled 1,3,5-Tris(naphthyl)benzene. The Journal of Physical Chemistry, 100(47), 18392-18401. [Link]
-
Yagofarov, M. I., et al. (2024). Phase transition thermodynamics of 1,3,5-tris-(α-naphthyl)benzene: theory and experiment. Molecules, 29(10). [Link]
-
Taft, B. R., & Stilts, J. R. (2007). Organic Glass-Forming Materials: 1,3,5-Tris(naphthyl)benzene Derivatives. The Journal of Organic Chemistry, 72(25), 9784-9787. [Link]
-
Whitaker, K. M., & McMahon, R. J. (2003). Synthesis and Characterization of Organic Materials with Conveniently Accessible Supercooled Liquid and Glassy Phases: Isomeric 1,3,5-Tris(naphthyl)benzenes. The Journal of Physical Chemistry B, 107(14), 3079-3082. [Link]
-
Yagofarov, M. I., et al. (2025). Direct measurements of thermodynamic stability of melt-quenched and vapor-deposited 1,3,5-tris-(α-naphthyl)benzene glasses. ChemRxiv. [Link]
-
Zhao, J., & Simon, S. L. (2019). Pressure densified 1,3,5-tri(1-naphthyl)benzene glass. I. Volume recovery and physical aging. The Journal of Chemical Physics, 151(18), 184502. [Link]
-
Yagofarov, M. I., et al. (2024). Phase Transition Thermodynamics of 1,3,5-Tris-(α-naphthyl)benzene: Theory and Experiment. PubMed. [Link]
-
Ghang, Y.-J., et al. (2018). Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes. Soft Matter, 14(42), 8549-8560. [Link]
-
Bocchinfuso, G., et al. (2009). Photophysical Properties of 1,3,5-Tris(2-naphthyl)benzene and Related Less-Arylated Compounds: Experimental and Theoretical Investigations. The Journal of Physical Chemistry A, 113(52), 14887-14895. [Link]
-
Heravi, M. M., et al. (n.d.). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. [Link]
-
Babu, N. S., et al. (2022). DFT and TD-DFT studies of 1,3,5-Tris (dipheny1amino) benzene derivatives based hole transport materials. Optical and Quantum Electronics, 54(6), 371. [Link]
-
Bocchinfuso, G., et al. (2009). Photophysical properties of 1,3,5-tris(2-naphthyl)benzene and related less-arylated compounds: experimental and theoretical investigations. PubMed. [Link]
-
Bocchinfuso, G., et al. (2009). Photophysical Properties of 1,3,5-Tris(2-naphthyl)benzene and Related Less-Arylated Compounds: Experimental and Theoretical Investigations. The Journal of Physical Chemistry A, 113(52), 14887-14895. [Link]
-
Bocchinfuso, G., et al. (2009). Photophysical Properties of 1,3,5-Tris(2-naphthyl)benzene and Related Less-Arylated Compounds: Experimental and Theoretical Investigations†. IRIS. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3,5-Tri(1-naphthyl)benzene. PubChem. [Link]
-
Frank, R. L., & Varland, R. H. (1947). 1,3,5-TRIACETYLBENZENE. Organic Syntheses, 27, 91. [Link]
-
Zhang, Q., et al. (2004). Novel hole-transporting materials based on 1,4-bis(carbazolyl)benzene for organic light-emitting devices. Journal of Materials Chemistry, 14(5), 784-788. [Link]
-
Lee, C.-W., et al. (2012). 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs. Journal of Materials Chemistry, 22(5), 1937-1944. [Link]
-
Babu, N. S., et al. (2022). DFT and TD-DFT studies of 1,3,5-Tris (dipheny1amino) benzene derivatives based hole transport materials: application for perovskite solar cells. ResearchGate. [Link]
-
Fink, R., et al. (2003). Synthesis and Application of Dimeric 1,3,5-Triazine Ethers as Hole-Blocking Materials in Electroluminescent Devices. Chemistry of Materials, 15(23), 4440-4445. [Link]
-
Lee, C.-W., et al. (2012). 1, 3, 5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs. ResearchGate. [Link]
-
Kim, H. J., et al. (2012). Efficient Host Material Containing 1,3,5-Triazine Moiety for Red Phosphorescent Organic light-emitting diodes (OLEDs). Bulletin of the Korean Chemical Society, 33(3), 965-968. [Link]
-
Potok, S., et al. (2021). Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. Molecules, 26(11), 3379. [Link]
Sources
- 1. Phase Transition Thermodynamics of 1,3,5-Tris-(α-naphthyl)benzene: Theory and Experiment [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,3,5-Tri(1-naphthyl)benzene | C36H24 | CID 15208120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photophysical properties of 1,3,5-tris(2-naphthyl)benzene and related less-arylated compounds: experimental and theoretical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Novel hole-transporting materials based on 1,4-bis(carbazolyl)benzene for organic light-emitting devices - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. bkcs.kchem.org [bkcs.kchem.org]
- 15. d-nb.info [d-nb.info]
- 16. researchgate.net [researchgate.net]
